

Caroxazone: A Technical Exposition on its Classification as a 1,3-Benzoxazine Derivative

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Compound of Interest

Compound Name: Caroxazone

Cat. No.: B1668578

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Caroxazone**, focusing on its chemical classification as a 1,3-benzoxazine derivative. The document will cover its chemical identity, the logical basis for its classification, relevant quantitative data, and a generalized experimental framework for its synthesis and structural confirmation.

Chemical Identity and Classification

Caroxazone is a compound that was developed as an antidepressant. Its core chemical structure is what classifies it as a 1,3-benzoxazine derivative. The systematic IUPAC name for **Caroxazone** is 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide^[1]. This name explicitly identifies the presence of a 1,3-benzoxazine ring system, which is a bicyclic heterocycle consisting of a benzene ring fused to an oxazine ring. The "1,3" designation indicates the positions of the oxygen and nitrogen atoms in the oxazine ring relative to each other.

The fundamental structure of **Caroxazone** is characterized by this 1,3-benzoxazine core with an acetamide group attached to the nitrogen at position 3 and a carbonyl group at position 2 of the oxazine ring.

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide[1] |
| Molecular Formula | C ₁₀ H ₁₀ N ₂ O ₃ |
| Molar Mass | 206.201 g·mol ⁻¹ |
| CAS Number | 18464-39-6 |

Experimental and Quantitative Data

While **Caroxazone** is no longer on the market, historical clinical data provides some quantitative insights into its pharmacological profile as a reversible monoamine oxidase inhibitor (MAOI)[2][3].

| Parameter | Value | Conditions | Source |
|---------------------------------|---|---|--------|
| Dosage | 300 or 600 mg/day | Oral administration for 12 days in healthy volunteers | [3] |
| Mean Steady-State Plasma Levels | ~6 µg/ml | 300 mg/day dosage | [3] |
| | ~11-12 µg/ml | 600 mg/day dosage | [3] |
| Effect on Urinary Tryptamine | Significant, dose-dependent increase | 300 or 600 mg/day for 12 days | [3] |
| MAO-B Preference | Five-fold preference for MAO-B over MAO-A | In vitro studies | [2] |

Synthesis and Structural Elucidation: A Generalized Approach

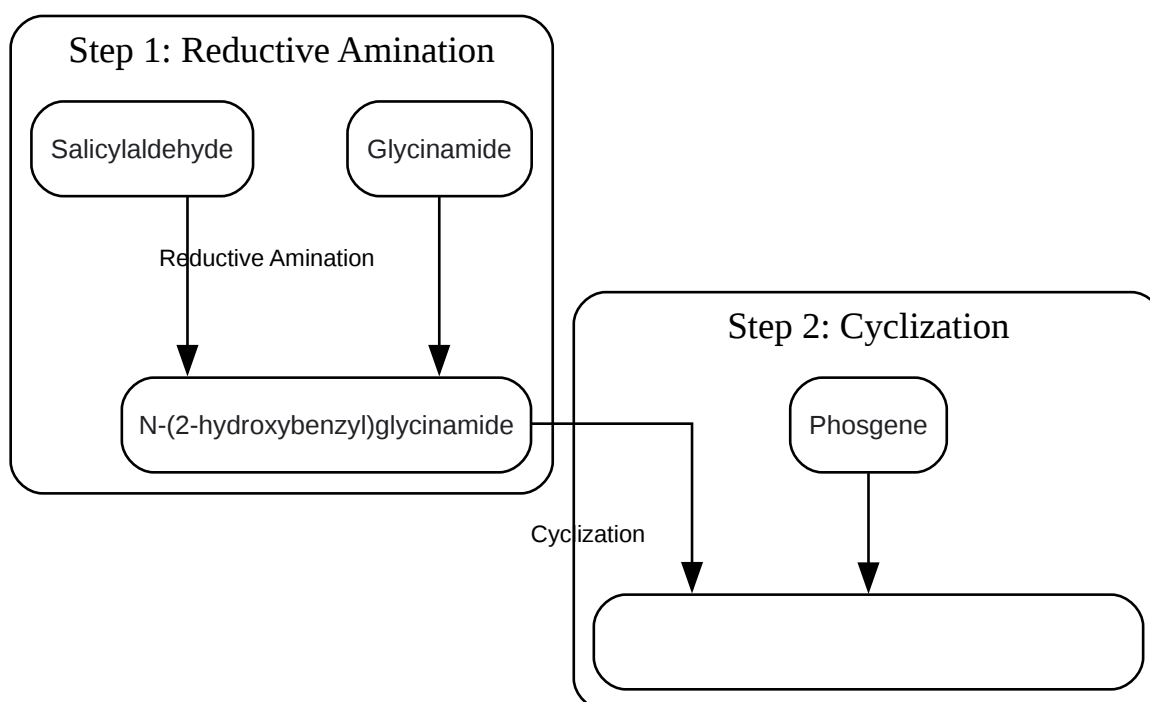
Detailed, step-by-step experimental protocols for the original synthesis and full spectral analysis of **Caroxazone** are not readily available in recent literature. However, based on known

chemical principles and a brief described synthesis[2], a general experimental workflow can be outlined.

Generalized Synthetic Workflow

The synthesis of **Caroxazone** involves a two-step process:

- Reductive Amination: The initial step is the formation of an amino alcohol by the reductive amination of salicylaldehyde with glycineamide.
- Cyclization: The resulting intermediate is then cyclized using phosgene to form the 1,3-benzoxazin-2-one ring.



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A generalized synthetic workflow for **Caroxazone**.

Protocol for Structural Elucidation

Confirmation of the 1,3-benzoxazine structure would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Would show characteristic signals for the aromatic protons of the benzene ring, the methylene protons of the oxazine ring and the acetamide side chain. The chemical shifts and coupling patterns would be consistent with the proposed structure.
- ^{13}C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbons of the oxazinone and acetamide groups, the aromatic carbons, and the aliphatic carbons of the methylene groups.

Infrared (IR) Spectroscopy:

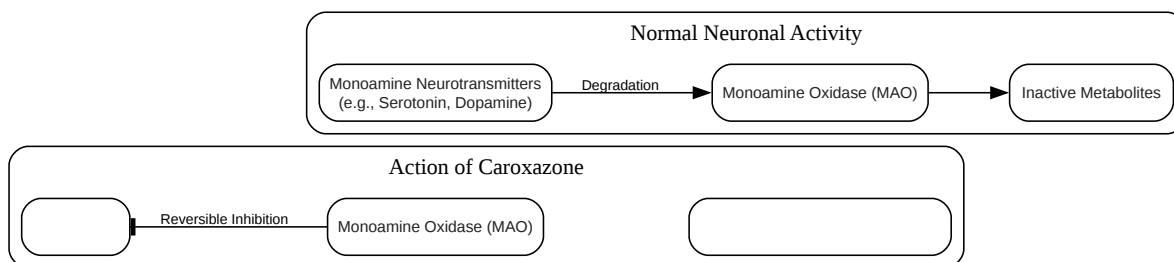
- The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the cyclic carbamate (in the 1,3-benzoxazin-2-one ring) and the amide of the side chain.
- Bands corresponding to C-N and C-O stretching, as well as aromatic C-H and C=C stretching, would also be present.

Mass Spectrometry (MS):

- Mass spectrometry would be used to determine the molecular weight of **Caroxazone**, which should correspond to its molecular formula ($\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_3$).
- The fragmentation pattern observed in the mass spectrum would provide further evidence for the presence of the benzoxazine and acetamide moieties.

Mechanism of Action: Reversible MAO Inhibition

Caroxazone functions as an antidepressant by reversibly inhibiting monoamine oxidases (MAO), enzymes that are crucial in the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO, **Caroxazone** increases the levels of these neurotransmitters in the brain.



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